molecular formula C17H14O3 B13340919 alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid

alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid

Cat. No.: B13340919
M. Wt: 266.29 g/mol
InChI Key: CXNHEGFKEBKWGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid typically involves the reaction of benzeneacetic acid derivatives with propargyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)benzeneacetic Acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its applications in neurology research and analytical standards further distinguish it from similar compounds .

Properties

IUPAC Name

2,2-diphenyl-2-prop-2-ynoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-13-20-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNHEGFKEBKWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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